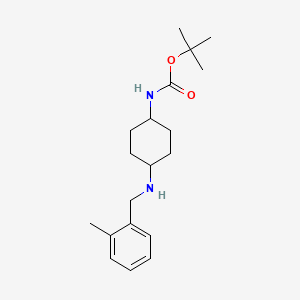
tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate is a useful research compound. Its molecular formula is C19H30N2O2 and its molecular weight is 318.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 262.35 g/mol. The compound features a cyclohexyl ring substituted with a tert-butyl group and an amino moiety, which contributes to its biological activity.
Research indicates that compounds similar to tert-butyl carbamates can interact with various biological targets, including receptors and enzymes. Specifically, the amino group in the structure may facilitate binding to neurotransmitter receptors or enzymes involved in metabolic pathways.
Pharmacological Effects
- Antidepressant Activity : Some studies have suggested that carbamate derivatives exhibit antidepressant-like effects in animal models. These effects may be linked to modulation of serotonin and norepinephrine levels in the brain.
- Analgesic Properties : Compounds with similar structures have shown potential as analgesics, possibly through interactions with opioid receptors or by inhibiting pain pathways.
- Anti-inflammatory Effects : The presence of the tert-butyl group may enhance the lipophilicity of the compound, allowing for better penetration into tissues and potentially leading to anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the amino or carbamate positions can significantly influence receptor affinity and selectivity. For instance, introducing different alkyl or aryl groups can enhance potency or alter selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Increasing alkyl chain length | Enhanced lipophilicity and receptor binding |
| Aromatic substitutions | Improved interaction with neurotransmitter receptors |
| Altering functional groups | Changes in pharmacokinetic properties |
Case Studies
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry investigated various carbamate derivatives, revealing that specific structural features were essential for antidepressant efficacy. The study highlighted that compounds with bulky substituents like tert-butyl exhibited enhanced activity due to better receptor fit and reduced metabolic degradation .
- Pain Management Research : Another research effort focused on evaluating the analgesic properties of similar compounds in chronic pain models. The findings suggested that modifications leading to increased binding affinity at opioid receptors resulted in significant pain relief in tested subjects .
- Inflammation Model Studies : In studies assessing anti-inflammatory effects, compounds structurally related to tert-butyl carbamates demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[(2-methylphenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14-7-5-6-8-15(14)13-20-16-9-11-17(12-10-16)21-18(22)23-19(2,3)4/h5-8,16-17,20H,9-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOJHPCDMYQAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














